In-Depth Technical Guide to DL-threo-PPMP Hydrochloride: Synthesis, Chemical Properties, and Biological Activity
In-Depth Technical Guide to DL-threo-PPMP Hydrochloride: Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP hydrochloride), a potent inhibitor of glucosylceramide synthase. This document is intended to serve as a valuable resource for researchers in the fields of sphingolipid metabolism, cancer biology, and infectious diseases.
Chemical Properties and Data
DL-threo-PPMP hydrochloride is a synthetic ceramide analog that acts as a competitive inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids. Its hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in biological assays.
Table 1: Physicochemical Properties of DL-threo-PPMP Hydrochloride
| Property | Value | Reference |
| Chemical Name | rel-N-[(1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-hexadecanamide, monohydrochloride | [1] |
| Synonyms | DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride, (±)-PPMP | |
| CAS Number | 139974-41-7 | [1] |
| Molecular Formula | C₂₉H₅₁ClN₂O₃ | [2] |
| Molecular Weight | 511.18 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO (10 mg/ml) and Ethanol. | [3] |
| Storage | Store at -20°C | [1] |
Table 2: Spectroscopic Data of DL-threo-PPMP Hydrochloride
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.40 (m, 5H, Ar-H), 5.05 (d, J=4.0 Hz, 1H, CH-OH), 4.20-4.30 (m, 1H, CH-NH), 3.65-3.80 (m, 4H, morpholine -OCH₂-), 2.40-2.60 (m, 6H, morpholine -NCH₂- and -CH₂-N), 2.15 (t, J=7.5 Hz, 2H, -CO-CH₂-), 1.50-1.60 (m, 2H, -CO-CH₂-CH₂-), 1.25 (br s, 24H, -(CH₂)₁₂-), 0.88 (t, J=6.5 Hz, 3H, -CH₃). (Predicted based on similar structures and general chemical shift ranges.[4][5]) |
| ¹³C NMR (CDCl₃, ppm) | δ 173.5 (C=O), 140.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 126.0 (Ar-CH), 75.0 (CH-OH), 67.0 (morpholine -OCH₂-), 61.0 (CH-NH), 54.0 (morpholine -NCH₂-), 53.0 (-CH₂-N), 36.5 (-CO-CH₂-), 31.9, 29.7, 29.6, 29.5, 29.3, 29.1, 25.8, 22.7, 14.1 (-CH₃). (Predicted based on similar structures and general chemical shift ranges.[5]) |
| FT-IR (KBr, cm⁻¹) | ν 3300-3400 (O-H, N-H stretching), 2920, 2850 (C-H stretching), 1640 (C=O stretching, amide I), 1540 (N-H bending, amide II), 1115 (C-O-C stretching). (Predicted based on functional groups present). |
| Mass Spectrometry (ESI-MS) | m/z 475.4 [M+H]⁺ (for the free base). (Calculated for C₂₉H₅₁N₂O₃). |
Synthesis Protocol
The synthesis of DL-threo-PPMP hydrochloride involves a two-step process starting from the commercially available DL-threo-1-phenyl-2-amino-3-morpholino-1-propanol. The key step is the N-acylation of the amino group with palmitoyl chloride.
Synthesis Workflow
Experimental Procedure
Step 1: N-acylation of DL-threo-1-phenyl-2-amino-3-morpholino-1-propanol
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Dissolve DL-threo-1-phenyl-2-amino-3-morpholino-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution to act as an acid scavenger.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of palmitoyl chloride (1.1 eq) in the same solvent to the reaction mixture dropwise over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude DL-threo-PPMP free base.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure DL-threo-PPMP free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified DL-threo-PPMP free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise with stirring until precipitation is complete.
-
Collect the resulting white precipitate by vacuum filtration.
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Wash the precipitate with cold diethyl ether to remove any unreacted starting materials or impurities.
-
Dry the solid under vacuum to obtain pure DL-threo-PPMP hydrochloride.
Mechanism of Action and Signaling Pathways
DL-threo-PPMP hydrochloride primarily functions as an inhibitor of glucosylceramide synthase (GCS). GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids (GSLs). By inhibiting GCS, DL-threo-PPMP hydrochloride leads to the depletion of downstream GSLs and an accumulation of ceramide.
Signaling Pathway of GCS Inhibition
The inhibition of GCS by DL-threo-PPMP hydrochloride has several downstream consequences:
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Depletion of Glycosphingolipids: The reduction in glucosylceramide levels leads to a decrease in the synthesis of complex GSLs, which are crucial components of cell membranes and are involved in cell signaling, recognition, and adhesion.
-
Accumulation of Ceramide: The blockage of ceramide utilization by GCS results in its accumulation. Ceramide is a bioactive lipid that can induce cell cycle arrest, apoptosis, and autophagy in various cell types.[6]
-
Induction of Autophagy: Studies have shown that the depletion of glucosylceramide can stimulate autophagic flux in neuronal cells.[1]
Experimental Protocols
Glucosylceramide Synthase (GCS) Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of DL-threo-PPMP hydrochloride on GCS. The assay measures the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into ceramide to form [¹⁴C]glucosylceramide.
Materials:
-
Cell or tissue homogenates (as a source of GCS)
-
DL-threo-PPMP hydrochloride
-
Ceramide (substrate)
-
UDP-[¹⁴C]glucose (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, 5 mM MgCl₂, and 1 mM EDTA)
-
Reaction termination solution (e.g., chloroform:methanol, 2:1 v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture: In a microcentrifuge tube, combine the assay buffer, cell/tissue homogenate (containing a known amount of protein), and the desired concentration of DL-threo-PPMP hydrochloride (or vehicle control).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Start the enzymatic reaction by adding a mixture of ceramide and UDP-[¹⁴C]glucose to the reaction tube.
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes).
-
Terminate the reaction: Stop the reaction by adding the chloroform:methanol solution.
-
Lipid extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. The radiolabeled glucosylceramide will be in the lower organic phase.
-
Quantification: Carefully transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data analysis: Calculate the percentage of GCS inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated control samples. The IC₅₀ value can be determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.
Biological Activity and Applications
DL-threo-PPMP hydrochloride has been utilized in a variety of research applications to probe the functions of glycosphingolipids in cellular processes.
Table 3: Biological Activities of DL-threo-PPMP Hydrochloride
| Biological Effect | Cell Line/System | IC₅₀ / Effective Concentration | Reference |
| Inhibition of Glucosylceramide Synthase | MDCK cell homogenates | 2 - 20 µM | [6] |
| Inhibition of Glucosylceramide Synthase | Mouse liver microsomes | 20 µM (41% inhibition) | [1] |
| Inhibition of Glucosylceramide Synthase | Mouse brain homogenates | 20 µM (62% inhibition) | [1] |
| Inhibition of P. falciparum growth | Erythrocytes | 0.85 µM | [1] |
| Induction of Apoptosis | Various cancer cell lines | Varies with cell line | [6] |
| Stimulation of Autophagy | Primary mouse neurons | - | [1] |
Research Applications
-
Cancer Research: Due to its ability to induce apoptosis and inhibit the proliferation of cancer cells, DL-threo-PPMP hydrochloride is a valuable tool for studying the role of sphingolipids in cancer progression and for exploring potential therapeutic strategies.[6]
-
Neuroscience: The compound is used to investigate the functions of glycosphingolipids in neuronal development, signaling, and neurodegenerative diseases.[1]
-
Infectious Disease Research: DL-threo-PPMP hydrochloride has shown activity against the malaria parasite Plasmodium falciparum, highlighting the potential of targeting sphingolipid metabolism in infectious agents.[1]
Conclusion
DL-threo-PPMP hydrochloride is a well-characterized and potent inhibitor of glucosylceramide synthase. Its ability to modulate sphingolipid metabolism has made it an indispensable tool for researchers across various disciplines. This technical guide provides essential information on its synthesis, chemical properties, and biological activities, which will be beneficial for scientists and professionals in drug development seeking to utilize this compound in their research endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DL-Ppmp | C29H51ClN2O3 | CID 49837889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enzo Life Sciences DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
